2-(Isobutylsulfonyl)ethanamine

Description

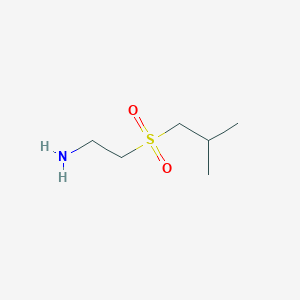

2-(Isobutylsulfonyl)ethanamine is an organosulfur compound characterized by an ethanamine backbone substituted with an isobutylsulfonyl group (-SO₂-C₄H₉) at the second carbon. Its IUPAC name is 2-[(2-methylpropane-1-sulfonyl)]ethanamine. The sulfonyl group imparts strong electron-withdrawing properties, influencing its chemical reactivity and physical characteristics.

Such compounds are often intermediates in pharmaceutical synthesis or ligands in coordination chemistry .

Properties

IUPAC Name |

2-(2-methylpropylsulfonyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2S/c1-6(2)5-10(8,9)4-3-7/h6H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROXWMDFGKVYPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652889 | |

| Record name | 2-(2-Methylpropane-1-sulfonyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092280-20-0 | |

| Record name | 2-(2-Methylpropane-1-sulfonyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isobutylsulfonyl)ethanamine typically involves the reaction of isobutylsulfonyl chloride with ethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at a moderate level to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Isobutylsulfonyl)ethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of sulfonyl chlorides or sulfonic acids.

Reduction: Reduction reactions typically yield amines or alcohols.

Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Isobutylsulfonyl)ethanamine has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms.

Medicine: It may serve as a precursor for the development of pharmaceuticals.

Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Isobutylsulfonyl)ethanamine exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved are determined by the nature of the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Effects : Sulfonyl groups lower the pKa of the amine (e.g., ~9.34 for methylsulfonyl derivatives ), making the compound less basic than unsubstituted ethanamine (pKa ~10.6).

Lipophilicity : Isobutylsulfonyl derivatives exhibit higher lipophilicity than methyl analogs, impacting membrane permeability in biological systems.

Thermal Stability : Bulky substituents (e.g., isobutyl) increase boiling points due to stronger van der Waals interactions .

Research Findings and Trends

- Quantum Molecular Descriptors : Substituted phenethylamines with sulfonyl groups exhibit altered electronegativity and electrophilicity indices, influencing receptor binding in psychoactive compounds .

- Catalytic Applications : Sulfonylethanamine ligands enhance the stability of molybdenum-based catalysts in oxidation reactions .

Biological Activity

Overview

2-(Isobutylsulfonyl)ethanamine is a sulfonamide compound that has garnered interest in biological research due to its potential therapeutic applications. This article provides a comprehensive review of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways.

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it may interact with caspases, which are key mediators in the apoptotic pathway, thereby influencing cell survival and death mechanisms.

- Cell Signaling Modulation : By modulating cell signaling pathways, this compound can affect processes such as cell proliferation and differentiation. This modulation can lead to therapeutic effects in conditions characterized by abnormal cell growth or apoptosis.

The biochemical properties of this compound include:

- Solubility : The compound exhibits moderate solubility in polar solvents, which is essential for its bioavailability and interaction with biological systems.

- Stability : Under standard laboratory conditions, this compound demonstrates stability with minimal degradation over time, making it suitable for extended studies.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound across different models:

- Anti-Apoptotic Effects : In animal models, low doses of the compound have been observed to exhibit significant anti-apoptotic effects. For example, a study demonstrated that treatment with this compound reduced apoptosis in neuronal cells subjected to oxidative stress, suggesting its potential as a neuroprotective agent.

- Cell Proliferation : Another research study indicated that this compound could enhance the proliferation of certain cell types under specific conditions. The mechanism was linked to the activation of growth factor signaling pathways.

- Metabolic Pathways : The compound is metabolized by liver enzymes, leading to the formation of active metabolites that retain biological activity. This metabolic pathway is crucial for understanding its pharmacokinetics and potential therapeutic applications.

Data Table

The following table summarizes key findings related to the biological activity of this compound:

| Study Focus | Findings | Reference |

|---|---|---|

| Anti-Apoptotic Effects | Reduced apoptosis in neuronal cells | |

| Cell Proliferation | Enhanced proliferation in specific cell types | |

| Metabolic Pathways | Active metabolites formed by liver enzymes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.